P-Nitrophenyl beta-D-lactopyranoside P-Nitrophenyl beta-D-lactopyranoside 4-nitrophenyl beta-lactoside is a disaccharide derivative that is beta-lactose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a glycoside, a C-nitro compound and a disaccharide derivative. It derives from a beta-lactose and a 4-nitrophenol.
Brand Name: Vulcanchem
CAS No.: 4419-94-7
VCID: VC20746833
InChI: InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C18H25NO13
Molecular Weight: 463.4 g/mol

P-Nitrophenyl beta-D-lactopyranoside

CAS No.: 4419-94-7

VCID: VC20746833

Molecular Formula: C18H25NO13

Molecular Weight: 463.4 g/mol

* For research use only. Not for human or veterinary use.

P-Nitrophenyl beta-D-lactopyranoside - 4419-94-7

Description

P-Nitrophenyl beta-D-lactopyranoside is a disaccharide derivative that plays a significant role as a chromogenic compound in biochemical research. It is chemically defined as a beta-lactose molecule where the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group . This compound is widely used in enzyme activity assays, biochemical research, drug development, diagnostic applications, and the food industry .

Enzyme Activity Assays

P-Nitrophenyl beta-D-lactopyranoside serves as a substrate for various glycosidases, allowing researchers to measure enzyme activity efficiently. This is crucial in biochemical studies for understanding enzyme kinetics .

Biochemical Research

It is employed in the study of carbohydrate metabolism and glycosylation processes. These studies provide insights into cellular functions and pathways that are vital for understanding diseases .

Drug Development

In pharmaceutical research, it aids in screening for potential drug candidates that target glycosidases. These enzymes are important in therapeutic areas such as cancer and infectious diseases .

Diagnostic Applications

The compound can be used in diagnostic tests to identify specific enzyme deficiencies or disorders related to carbohydrate metabolism .

Food Industry

It is applied in food science to study the enzymatic breakdown of carbohydrates, which is essential for improving food processing and quality control .

Related Compounds

Other compounds similar to P-Nitrophenyl beta-D-lactopyranoside include:

  • 4-Nitrophenyl beta-D-glucopyranoside: Used as a chromogenic substrate for measuring beta-glucosidase activity .

  • 4-Nitrophenyl beta-D-galactopyranoside: Acts as a substrate for beta-galactosidase activity assays .

Research Findings

Recent research has highlighted the importance of chromogenic substrates like P-Nitrophenyl beta-D-lactopyranoside in enzyme assays. These compounds allow for sensitive and quantitative measurements of enzyme activity, which is crucial in both biochemical research and diagnostic applications .

Table 2: Applications of P-Nitrophenyl beta-D-lactopyranoside

Application AreaDescription
Enzyme Activity AssaysSubstrate for glycosidases to measure enzyme activity
Biochemical ResearchStudy of carbohydrate metabolism and glycosylation processes
Drug DevelopmentScreening for drug candidates targeting glycosidases
Diagnostic ApplicationsIdentify enzyme deficiencies related to carbohydrate metabolism
Food IndustryStudy enzymatic breakdown of carbohydrates for food processing
CAS No. 4419-94-7
Product Name P-Nitrophenyl beta-D-lactopyranoside
Molecular Formula C18H25NO13
Molecular Weight 463.4 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Standard InChIKey IAYJZWFYUSNIPN-MUKCROHVSA-N
Isomeric SMILES C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Synonyms Gal1-β-4Glc1-β-PNP
PubChem Compound 11812612
Last Modified Sep 14 2023

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